ethyl 2-({N-[(4-chlorophenyl)sulfonyl]glycyl}amino)-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-[2-(4-CHLOROBENZENESULFONAMIDO)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a chlorobenzenesulfonamido group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(4-CHLOROBENZENESULFONAMIDO)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps One common approach is to start with the thiophene ring and introduce the dimethyl groups at the 4 and 5 positionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(4-CHLOROBENZENESULFONAMIDO)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
ETHYL 2-[2-(4-CHLOROBENZENESULFONAMIDO)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored as a potential drug candidate due to its unique structure and functional groups.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(4-CHLOROBENZENESULFONAMIDO)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The sulfonamido group can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring and other functional groups may also contribute to the compound’s overall biological effects by modulating cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-[2-(4-CHLOROBENZENESULFONAMIDO)-1,3-THIAZOL-4-YL]BENZOATE: This compound has a similar structure but includes a thiazole ring instead of a thiophene ring.
ETHYL 2-[2-(4-CHLOROBENZENESULFONAMIDO)-1,3-THIAZOL-4-YL]BENZOATE: Another similar compound with a thiazole ring and different substituents.
Uniqueness
ETHYL 2-[2-(4-CHLOROBENZENESULFONAMIDO)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and the presence of the thiophene ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H19ClN2O5S2 |
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Molecular Weight |
430.9 g/mol |
IUPAC Name |
ethyl 2-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H19ClN2O5S2/c1-4-25-17(22)15-10(2)11(3)26-16(15)20-14(21)9-19-27(23,24)13-7-5-12(18)6-8-13/h5-8,19H,4,9H2,1-3H3,(H,20,21) |
InChI Key |
ZFFIVCYYXXABAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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